1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one
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Overview
Description
This compound is a precursor involved in the synthesis of a variety of biologically active molecules . It has been used in the development of chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, EGFR and Aurora A kinase inhibitors, and neurokinin-2 receptor antagonists .
Synthesis Analysis
The synthesis of this compound involves the use of 1-(4-Fluorobenzyl)piperazine as a precursor . The compound has been optimized from the parent compound 4-(4-fluorobenzyl)piperazin-1-yl]phenylmethanone .Molecular Structure Analysis
The empirical formula of this compound is C11H15FN2 . The SMILES string representation of the molecule is Fc1ccc (CN2CCNCC2)cc1 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. It has been used as a precursor in the synthesis of a variety of biologically active molecules . Protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation, has been reported .Physical And Chemical Properties Analysis
The compound is a solid with an assay of 97% . Its molecular weight is 194.25 .Scientific Research Applications
- Compound X has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including leukemia (e.g., K562 and HL60). Preliminary results indicate submicromolar antileukemic activity, making it a potential candidate for further development in cancer therapy .
- Enzyme inhibitors play a crucial role in drug discovery. Compound X has been evaluated as an inhibitor in different enzymatic pathways. For instance:
- Uncompetitive Inhibition : Compound X, specifically (E)-2-(4-((4-fluorobenzyl)oxy)styryl)-4,6-dimethoxybenzaldehyde , has been studied as an uncompetitive inhibitor . Uncompetitive inhibitors bind exclusively to the enzyme-substrate complex, affecting the reaction rate.
- Noncompetitive Inhibition : Another derivative, 2-(4-benzyl-1-piperidyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone , exhibits noncompetitive inhibition properties . Noncompetitive inhibitors can bind the enzyme regardless of substrate presence.
- The crystal structure of compound X has been elucidated. It crystallizes in a triclinic system, with specific unit cell parameters and atomic coordinates. Researchers have characterized its molecular arrangement, which provides valuable insights into its behavior and interactions .
Anticancer Potential
Enzyme Inhibition Studies
Crystallography Insights
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FNO2/c29-26-13-11-22(12-14-26)20-32-21-23-15-17-30(18-16-23)28(31)19-27(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-14,23,27H,15-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXUDTVFGVEAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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